Introduction: A Strategically Designed Building Block
Introduction: A Strategically Designed Building Block
An In-Depth Technical Guide to Ethyl 2-Chloro-5-iodobenzoate (CAS 289039-54-9)
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chloro-5-iodobenzoate, identified by CAS Number 289039-54-9, is a halogenated aromatic ester of significant interest in the pharmaceutical and material science sectors.[1][2] Its molecular architecture is not accidental; the strategic placement of three distinct functional groups—an ethyl ester, a chloro group, and an iodo group—on a benzene ring provides a versatile platform for complex molecular construction. The differential reactivity of the chloro and iodo substituents is the cornerstone of its utility, enabling chemists to perform selective, sequential cross-coupling reactions. This attribute is particularly valuable in drug discovery, where building intricate molecular frameworks with high precision is paramount.[3] The precursor, 2-Chloro-5-iodobenzoic acid, is a crucial intermediate in the synthesis of modern anti-diabetic drugs, underscoring the industrial relevance of this structural motif.[3][4][5]
Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. These parameters dictate choices for reaction solvents, purification methods, and storage conditions. The properties of Ethyl 2-Chloro-5-iodobenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 289039-54-9 | [1] |
| Molecular Formula | C₉H₈ClIO₂ | [1][6] |
| Molecular Weight | 310.52 g/mol | [1] |
| Density | 1.745 g/cm³ | [1] |
| Boiling Point | 328.7°C at 760 mmHg | [1] |
| Flash Point | 152.6°C | [1] |
| Refractive Index | 1.595 | [1] |
| XLogP3 | 3.12 | [1] |
| Appearance | White to pale yellow solid/powder | [5][7] |
Synthesis and Mechanism: From Simple Precursors to a High-Value Intermediate
The synthesis of Ethyl 2-Chloro-5-iodobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2-Chloro-5-iodobenzoic acid (CAS 19094-56-5).[8] The true synthetic challenge and area of innovation lie in the efficient production of this acid precursor. Several routes have been developed, often starting from inexpensive, readily available materials like o-chlorobenzoic acid or methyl anthranilate.[9][10][11]
One common and efficient pathway begins with methyl anthranilate, proceeding through iodination and a subsequent Sandmeyer reaction. This multi-step process is designed to introduce the desired halogens at specific positions with high yield and purity.[9][11]
Synthetic Workflow Diagram
The following diagram illustrates a validated multi-step synthesis route to 2-Chloro-5-iodobenzoic acid, the direct precursor to the target ethyl ester.
Caption: Multi-step synthesis of Ethyl 2-Chloro-5-iodobenzoate.
Detailed Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid
This protocol is a synthesized representation based on established methodologies.[9][10][11][12] It is designed to be self-validating by including in-process checks and clear endpoints.
Part A: Diazotization of 2-Amino-5-iodobenzoic Acid Ethyl Ester
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-iodo ethyl benzoate (1 equivalent) in a mixture of water and 36% hydrochloric acid.[11]
-
Cooling: Cool the suspension to 0-5°C using an ice-salt bath while stirring vigorously.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the suspension, ensuring the temperature is maintained below 5°C. The completion of diazotization can be monitored by the disappearance of the solid starting material.[10][11]
-
Stirring: After the addition is complete, continue stirring the resulting diazo liquid at 0-5°C for an additional 15-30 minutes.[11]
Part B: Sandmeyer Reaction
-
Catalyst Preparation: In a separate reaction vessel, dissolve cuprous chloride (CuCl, catalytic amount) in hydrochloric acid with stirring.[11] Maintain the temperature at 25-30°C.[9]
-
Diazo Addition: Add the cold diazo liquid from Part A dropwise to the CuCl solution.[9] Control the addition rate to maintain the reaction temperature between 25-35°C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, stir the mixture for 1-2 hours. Then, warm the reaction to 35-45°C and hold for several hours (e.g., 6-24 hours) to ensure the reaction goes to completion.[9][11]
-
Work-up: Cool the reaction mixture. Add an organic solvent such as dichloromethane to extract the product. Separate the organic layer.[11]
-
Isolation: Distill the organic solvent to yield the crude product, Ethyl 2-Chloro-5-iodobenzoate.[11]
Part C: Hydrolysis to 2-Chloro-5-iodobenzoic Acid
-
Saponification: In a clean flask, add water, sodium hydroxide, and ethanol. Heat the mixture to 75-80°C.[9]
-
Ester Addition: Add the crude Ethyl 2-Chloro-5-iodobenzoate from Part B dropwise while maintaining the temperature at 75-80°C.[9]
-
Reaction Monitoring: Monitor the reaction for completion (typically 2-4 hours).[11]
-
Acidification: After cooling, filter the reaction mixture. Acidify the filtrate with hydrochloric acid to a pH of 1-2. This will precipitate the product.[9]
-
Purification: Filter the solid product. The crude acid can be further purified by recrystallization from a solvent like toluene to achieve high purity (>99%).[12]
Reactivity and Applications in Drug Development
The synthetic value of Ethyl 2-Chloro-5-iodobenzoate lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodo position the primary site for oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).
This selectivity allows for a modular approach to building complex molecules. A synthetic chemist can first perform a coupling reaction at the iodo position, leaving the chloro group untouched. The chloro position can then be functionalized in a subsequent step under more forcing conditions, or it can be retained in the final molecule for its electronic or steric properties.
Logical Workflow for Sequential Cross-Coupling
The following diagram illustrates the strategic logic for using Ethyl 2-Chloro-5-iodobenzoate as a scaffold in a sequential functionalization strategy.
Caption: Selective reactivity enabling sequential molecular assembly.
This strategic utility makes the compound a valuable building block for synthesizing a wide range of pharmaceutical agents and complex organic materials.[13]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of Ethyl 2-Chloro-5-iodobenzoate is essential for laboratory safety. The compound is classified as a skin and eye irritant.[1]
GHS Hazard Information
| Hazard | Classification | Precautionary Statements |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P317 |
| Eye Irritation | Category 2 | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | P261, P271, P304+P340 |
Data synthesized from multiple sources.[1][14][15]
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][14]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[14]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14]
Conclusion
Ethyl 2-Chloro-5-iodobenzoate is more than a mere chemical intermediate; it is a testament to rational molecular design. Its carefully arranged functional groups provide a powerful tool for chemists, enabling the selective and efficient construction of complex molecules. For professionals in drug development and materials science, a deep understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential to drive innovation.
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